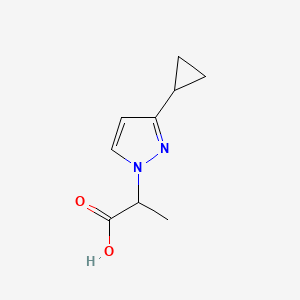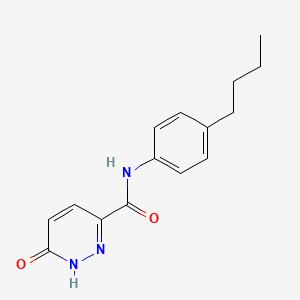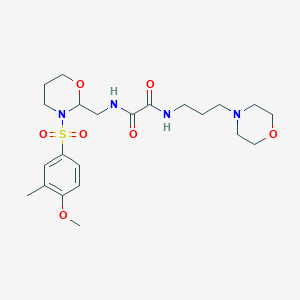![molecular formula C19H19N3O B2487652 3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile CAS No. 2415471-23-5](/img/structure/B2487652.png)
3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions starting from basic organic or amino acid precursors. These processes might include condensation, alkylation, and cyclization steps, each tailored to introduce specific functional groups or to build the piperazine and benzonitrile frameworks (Gein et al., 2006), (Farag et al., 1996).
Molecular Structure Analysis
Structural analyses, typically involving spectroscopic methods like NMR and IR, confirm the architecture of these molecules, detailing the arrangement of benzyl, piperazinyl, and nitrile groups. X-ray crystallography may further elucidate the molecular conformation and intermolecular interactions (Rajesh et al., 2010).
Chemical Reactions and Properties
Compounds in this category react through mechanisms common to nitriles and piperazines, including nucleophilic substitution and addition reactions. Their chemical properties are influenced by substituents on the piperazine and benzonitrile groups, affecting reactivity and potential biological activity (Koroleva et al., 2012).
Physical Properties Analysis
Physical characteristics such as solubility, melting point, and boiling point are crucial for understanding the behavior of these compounds under different conditions. These properties are determined by the compound's molecular structure and functional groups (Belhouchet et al., 2012).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various reagents, are defined by the functional groups present in the compound. These properties are essential for predicting the compound's behavior in chemical reactions and in biological systems (Pathak et al., 2006).
Wissenschaftliche Forschungsanwendungen
Biological Activity and Pharmaceutical Development
DNA Interaction and Biological Staining : Compounds similar in structure, such as minor groove binders and benzoxazepine derivatives, have been identified for their strong binding to DNA, with applications ranging from biological staining to potential therapeutic agents due to their specific interactions with DNA sequences (Issar & Kakkar, 2013) source.
Antimicrobial Properties : Chromones and their derivatives, which share a benzonitrile moiety, have been studied for their antioxidant and antimicrobial properties. These compounds have shown potential in neutralizing active oxygen species and inhibiting microbial growth, suggesting applications in treating diseases caused by oxidative stress and infections (Yadav et al., 2014) source.
Chemical Synthesis and Analysis
Synthetic Methodologies : Research on the synthesis of complex molecules, including biphenyl derivatives, has led to the development of novel methodologies that might be applicable to synthesizing compounds like "3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile." These methods aim at improving yield, simplifying procedures, and minimizing environmental impact (Qiu et al., 2009) source.
Drug Impurities and Pharmaceutical Analysis : The identification and synthesis of pharmaceutical impurities play a crucial role in drug development and quality control. Studies focusing on proton pump inhibitors and related compounds provide insights into analytical methods and implications for drug safety and efficacy (Saini et al., 2019) source.
Wirkmechanismus
Target of Action
Similar compounds such as piperazine derivatives have been reported to exhibit a wide range of biological activities . They have been used as antiviral , antipsychotic , antimicrobial , anti-HIV-1 , and MC4 receptor agonistic activity .
Mode of Action
It’s known that piperazine derivatives can interact with various targets to exert their effects . For instance, some piperazine derivatives have been found to inhibit tubulin polymerization .
Biochemical Pathways
For example, some piperazine derivatives have been found to induce apoptosis via cell cycle arrest at the sub-G1 and G2/M phase .
Result of Action
Similar compounds have been reported to exhibit significant antibacterial and antifungal activity .
Eigenschaften
IUPAC Name |
3-[(4-benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c20-12-17-7-4-8-18(11-17)13-21-9-10-22(19(23)15-21)14-16-5-2-1-3-6-16/h1-8,11H,9-10,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZYQCIXKUNUEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1CC2=CC(=CC=C2)C#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B2487569.png)
![N-(4-methylphenyl)-3-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B2487572.png)



![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2487577.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2487582.png)
![N-(2,5-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2487584.png)

![Methyl 3-(3-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)thioureido)benzo[b]thiophene-2-carboxylate](/img/structure/B2487586.png)
![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2487587.png)
![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2487589.png)
![3-(trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfinylmethyl]phenyl]benzamide](/img/structure/B2487591.png)